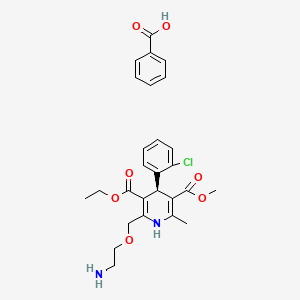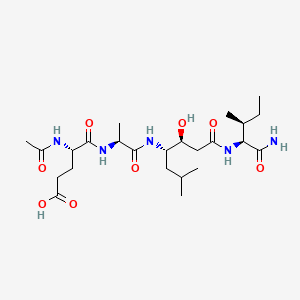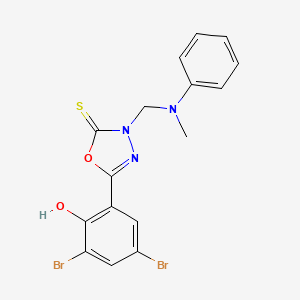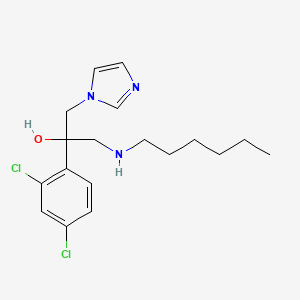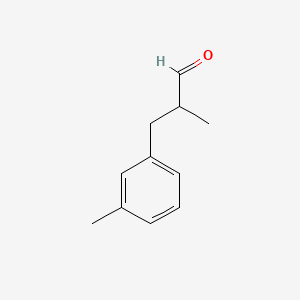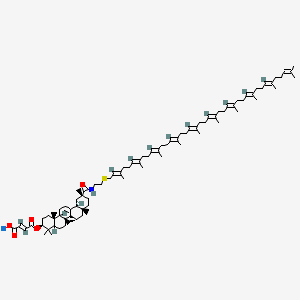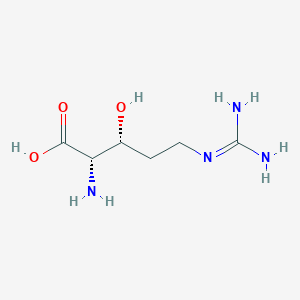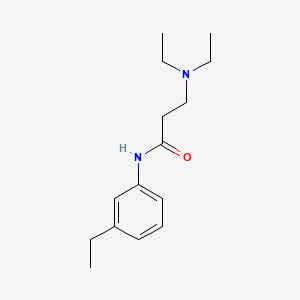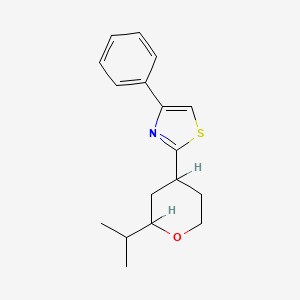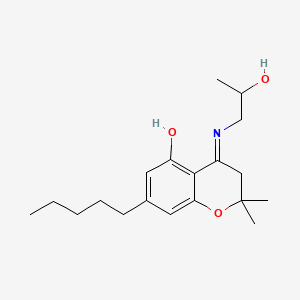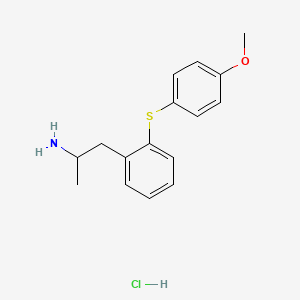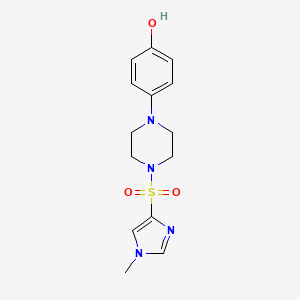
N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide is a complex organic compound that features a piperazine ring, a hydroxyphenyl group, and an imidazolesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and continuous flow reactors to ensure high yield and purity. Techniques such as palladium-catalyzed cyclization and visible-light-promoted decarboxylative annulation have been employed to synthesize piperazine derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include bases like DBU, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyphenyl group can lead to the formation of quinones, while reduction of the imidazolesulfonamide moiety can yield amines.
Scientific Research Applications
N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly as an anticancer and antiviral agent.
Mechanism of Action
The mechanism of action of N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, facilitating interactions with receptors and enzymes. The hydroxyphenyl group can participate in redox reactions, while the imidazolesulfonamide moiety can interact with metal ions and other electrophilic species .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives such as:
Imatinib: Known for its use in cancer treatment.
Sildenafil: Widely used for the treatment of erectile dysfunction.
Quetiapine: An antipsychotic medication.
Uniqueness
What sets N-(4-(4-Hydroxyphenyl)piperazino)-1-methyl-4-imidazolesulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
CAS No. |
137048-48-7 |
|---|---|
Molecular Formula |
C14H18N4O3S |
Molecular Weight |
322.39 g/mol |
IUPAC Name |
4-[4-(1-methylimidazol-4-yl)sulfonylpiperazin-1-yl]phenol |
InChI |
InChI=1S/C14H18N4O3S/c1-16-10-14(15-11-16)22(20,21)18-8-6-17(7-9-18)12-2-4-13(19)5-3-12/h2-5,10-11,19H,6-9H2,1H3 |
InChI Key |
ILHDHRDACKXOSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



